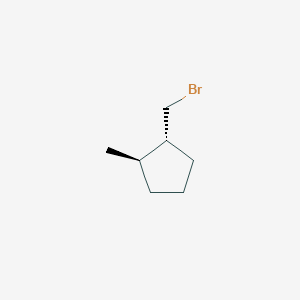

(1R,2R)-1-(Bromomethyl)-2-methylcyclopentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-1-(Bromomethyl)-2-methylcyclopentane: is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a methyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the specific three-dimensional arrangement of the substituents around the cyclopentane ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of (1R,2R)-2-methylcyclopentanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-), leading to the formation of alcohols, ethers, or amines, respectively.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium alkoxides (NaOR), or ammonia (NH3) in solvents like ethanol or water.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed:

Alcohols, Ethers, and Amines: Formed through nucleophilic substitution.

Alkenes: Formed through elimination reactions.

Ketones and Carboxylic Acids: Formed through oxidation reactions.

Aplicaciones Científicas De Investigación

Chemistry: (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Researchers study its interactions with biological targets to identify new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.

Mecanismo De Acción

The mechanism of action of (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the steric and electronic effects of the cyclopentane ring and the substituents.

Comparación Con Compuestos Similares

(1R,2R)-1-(Chloromethyl)-2-methylcyclopentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

(1R,2R)-1-(Hydroxymethyl)-2-methylcyclopentane: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

(1R,2R)-1-(Methoxymethyl)-2-methylcyclopentane: Similar structure but with a methoxymethyl group instead of a bromomethyl group.

Uniqueness: (1R,2R)-1-(Bromomethyl)-2-methylcyclopentane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Actividad Biológica

(1R,2R)-1-(Bromomethyl)-2-methylcyclopentane is a halogenated organic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This compound's biological activity is primarily linked to its structural features, which allow it to interact with biological systems in specific ways. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C6H11Br. The presence of the bromomethyl group contributes to its electrophilic nature, making it a potential candidate for various chemical reactions, including nucleophilic substitutions and additions.

Antimicrobial Properties

Research has indicated that halogenated cyclopentanes exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against certain bacterial strains. A study demonstrated that brominated compounds can disrupt bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of Brominated Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 1-Bromo-2-methylcyclopentane | Escherichia coli | 16 µg/mL |

| 3-Bromo-4-methylcyclopentene | Pseudomonas aeruginosa | 64 µg/mL |

Data derived from various studies on halogenated compounds' antimicrobial effects.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Research indicates that brominated compounds can act as inhibitors for certain enzymes involved in metabolic pathways. For example, a study found that similar compounds inhibited the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation.

Case Study: AChE Inhibition

In a controlled laboratory setting, this compound was tested for its ability to inhibit AChE activity. The results indicated a dose-dependent inhibition pattern:

- At concentrations of 10 µM and above, significant inhibition was observed.

- IC50 values were determined to be around 25 µM.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles in biological systems. The bromine atom acts as a leaving group during nucleophilic attacks, facilitating reactions with various biomolecules.

Propiedades

IUPAC Name |

(1R,2R)-1-(bromomethyl)-2-methylcyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-6-3-2-4-7(6)5-8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXFJRZFHSNFKV-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.